3-(Benzylamino)oxetane-3-carbonitrile chemical properties
3-(Benzylamino)oxetane-3-carbonitrile chemical properties
An In-Depth Technical Guide to 3-(Benzylamino)oxetane-3-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 3-(Benzylamino)oxetane-3-carbonitrile, a heterocyclic building block of increasing importance in medicinal chemistry. We delve into its core physicochemical properties, spectroscopic profile, and inherent stability, which is conferred by its 3,3-disubstituted oxetane structure. This guide outlines plausible synthetic routes and explores the molecule's reactivity, highlighting its potential for diverse chemical derivatization. Furthermore, we discuss its strategic application in drug discovery programs, where the oxetane motif is leveraged to modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, metabolic stability, and basicity. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to harness the unique attributes of this versatile scaffold.
Introduction: The Ascendance of the Oxetane Scaffold
In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized property profiles is relentless. Small, strained heterocycles have emerged as powerful tools, and among them, the oxetane ring has garnered significant interest.[1][2] Unlike its more flexible counterpart, tetrahydrofuran, the four-membered oxetane ring possesses considerable ring strain (approx. 25.5 kcal/mol), which imparts a unique, rigid, and three-dimensional geometry.[3]
This distinct conformation, coupled with the polarity of the ether oxygen, makes the oxetane motif an attractive surrogate for commonly used groups like gem-dimethyl and carbonyls.[3][4] Its incorporation into lead compounds has been shown to confer a range of benefits:
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Improved Aqueous Solubility: The polarity of the oxetane ring can enhance solubility, a critical factor for oral bioavailability.[1]
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Metabolic Stability: The oxetane core can block sites of metabolic oxidation, and its substitution for a metabolically labile group (like a carbonyl) can improve a compound's half-life.[3][5]
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pKa Modulation: The strong inductive electron-withdrawing effect of the oxetane oxygen can significantly lower the basicity (pKa) of adjacent amine groups, which is crucial for optimizing cell permeability and reducing off-target effects.[1]
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Vectorial Exit from Lipophilic Pockets: The small, polar nature of the oxetane can provide an exit vector from a greasy binding pocket towards the solvent-exposed face of a protein target, improving both affinity and physicochemical properties.
Within this class, 3-(Benzylamino)oxetane-3-carbonitrile (CAS 138650-20-1) represents a particularly valuable building block. It features the stabilizing 3,3-disubstitution pattern, a secondary amine for synthetic elaboration, and a nitrile group that serves as a versatile chemical handle for further transformations.
Core Physicochemical & Structural Properties
The fundamental properties of 3-(Benzylamino)oxetane-3-carbonitrile are summarized below. A key structural feature is its 3,3-disubstitution, a pattern known to significantly enhance the stability of the oxetane ring against undesired ring-opening reactions, particularly under acidic conditions.[1][6] This enhanced stability is attributed to steric hindrance, which blocks the trajectory of external nucleophiles that would otherwise attack the C-O σ* antibonding orbital.[1]
| Property | Value | Source(s) |
| CAS Number | 138650-20-1 | [7][8] |
| Molecular Formula | C₁₁H₁₂N₂O | [7] |
| Molecular Weight | 188.23 g/mol | [7] |
| Physical Form | White to Yellow Solid | |
| Purity | ≥95% (Typical) | |
| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place | [9] |
| Synonyms | 3-(benzylamino)-3-oxetanecarbonitrile |
Spectroscopic and Analytical Profile
While specific, published spectra for this compound are not widely available, its structure allows for the confident prediction of its key spectroscopic features. This predicted data serves as a benchmark for characterization.
| Technique | Predicted Features |
| ¹H NMR | δ 7.2-7.4 ppm (m, 5H): Phenyl protons of the benzyl group. δ ~4.8 ppm (t, 2H, J≈6-7 Hz): Oxetane CH₂ protons adjacent to the oxygen. δ ~4.6 ppm (t, 2H, J≈6-7 Hz): Oxetane CH₂ protons adjacent to the quaternary carbon. δ ~3.9 ppm (s, 2H): Benzylic CH₂ protons. δ ~2.5-3.5 ppm (br s, 1H): N-H proton (exchangeable with D₂O). |
| ¹³C NMR | δ ~138 ppm: Quaternary aromatic carbon (C-ipso). δ ~128-129 ppm: Aromatic CH carbons. δ ~118 ppm: Nitrile carbon (-C≡N). δ ~75 ppm: Oxetane carbons (-CH₂-O-). δ ~50 ppm: Benzylic carbon (-CH₂-Ph). δ ~45 ppm: Quaternary oxetane carbon (C-3). |
| FT-IR (cm⁻¹) | ~3350 cm⁻¹: N-H stretch. ~3030 cm⁻¹: Aromatic C-H stretch. ~2950 cm⁻¹: Aliphatic C-H stretch. ~2240 cm⁻¹: Nitrile (C≡N) stretch (sharp, medium intensity). ~1100 cm⁻¹: C-O-C ether stretch (strong). |
| Mass Spec (ESI+) | m/z 189.10: Predicted [M+H]⁺. |
Synthesis and Reactivity
Plausible Synthetic Routes
The synthesis of 3-(benzylamino)oxetane-3-carbonitrile can be logically approached through the formation of the C3-N bond. A plausible retrosynthesis disconnects the molecule at this bond, pointing to benzylamine and a suitable 3-cyano-oxetane electrophile or, more practically, a reaction involving oxetane-3-one.
Caption: Retrosynthetic analysis of the target molecule.
A common and efficient method for this type of transformation is a one-pot Strecker-type reaction. This approach leverages the reactivity of the ketone in oxetane-3-one.
Experimental Protocol: Synthesis via Strecker Reaction
This protocol is a representative methodology based on established chemical principles. As a Senior Application Scientist, I stress that it must be optimized and validated for scale and purity requirements.
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Reaction Setup: To a solution of oxetane-3-one (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, add benzylamine (1.05 eq). Stir the mixture for 30 minutes to allow for the formation of the intermediate imine/enamine equilibrium.
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Cyanation: To the stirring solution, add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise. Causality Note: TMSCN is a less hazardous cyanide source than KCN or NaCN and the reaction can often be performed under milder, neutral conditions. The in-situ generated HCN is trapped by the imine.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
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Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 3-(benzylamino)oxetane-3-carbonitrile.
Chemical Reactivity and Derivatization Potential
This molecule is a scaffold ripe for diversification, with three primary points for chemical modification: the nitrile, the secondary amine, and the oxetane ring itself (though the latter is quite stable).
Caption: Key derivatization pathways from the core scaffold.
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Nitrile Group: The nitrile is a versatile functional group. It can be readily reduced to a primary aminomethyl group using reagents like LiAlH₄ or catalytic hydrogenation. Alternatively, it can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide, opening pathways to a vast array of new analogues.[6]
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Secondary Amine: The benzylamino group can be N-acylated, N-sulfonylated, or undergo further N-alkylation (e.g., via reductive amination) to generate a library of tertiary amines. The benzyl group itself can often be removed via hydrogenolysis if the parent secondary amine is desired.
Application in Drug Discovery & Medicinal Chemistry
The true value of 3-(benzylamino)oxetane-3-carbonitrile lies in its role as a strategic building block to solve common challenges in drug development.
Workflow: Incorporating the Building Block into a Lead Molecule
A medicinal chemist would typically use this scaffold to replace a less desirable moiety in a lead compound or to explore new chemical space. The following workflow illustrates its application.
Caption: Workflow for scaffold hopping using the title compound.
In this example, a fragment of a lead compound is replaced. The building block is first functionalized (e.g., nitrile hydrolysis to the acid[10]) and then coupled to the rest of the lead scaffold. This strategy aims to directly address issues like high lipophilicity or metabolic instability by introducing the polar, stable oxetane core.[5]
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. 3-(Benzylamino)oxetane-3-carbonitrile is classified as a hazardous substance.
| Hazard Information | Details | Source(s) |
| Signal Word | Danger | [11] |
| Pictogram | GHS06 (Skull and Crossbones) | |
| Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [11] |
Protocol: Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle this compound only in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area.[11] Wash hands thoroughly after handling.
-
First Aid (IF SWALLOWED): Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[11][12]
-
Storage: Store in a well-sealed container in a designated, locked cabinet appropriate for toxic substances, at the recommended temperature of 2-8°C.[12]
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations for hazardous chemical waste.[12][13]
Conclusion
3-(Benzylamino)oxetane-3-carbonitrile is more than just another chemical reagent; it is a sophisticated building block designed to meet the demands of modern medicinal chemistry. Its 3,3-disubstituted oxetane core provides a unique combination of polarity, three-dimensionality, and enhanced stability. The presence of both an amine and a nitrile handle offers synthetic chemists a dual-functionalized scaffold for rapid library generation and lead optimization. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this molecule to create next-generation therapeutics with superior drug-like properties.
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